N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-14-13-20(27-19(22-14)12-15(2)23-27)26-10-8-16(9-11-26)25(3)21-17-6-4-5-7-18(17)30(28,29)24-21/h4-7,12-13,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMONCOSQANVHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]pyrimidine Core Formation
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation reactions. A representative method involves reacting 5-amino-3-methyl-1H-pyrazole with β-keto esters under acidic conditions. For example:
Subsequent chlorination using POCl₃ yields 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine .
Piperidine Substitution at Position 7
The chlorine atom at position 7 is displaced via nucleophilic aromatic substitution (SNAr) with 4-(methylamino)piperidine . This reaction is catalyzed by DIPEA in anhydrous DMF at 80–100°C:
Key Optimization Parameters :
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Temperature : Elevated temperatures (≥80°C) improve reaction kinetics.
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Base Selection : DIPEA minimizes side reactions compared to stronger bases like NaOH.
Synthesis of the 1,1-Dioxo-1,2-benzothiazol-3-amine Moiety
Benzothiazole Ring Construction
Recent advances in benzothiazole synthesis emphasize copper-mediated C–S bond formation . A method adapted from Shi et al. (2024) involves cyclizing 2-aminobenzenethiols with sulfur sources under oxidative conditions:
Reaction Conditions :
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Catalyst : Cu(OAc)₂·H₂O (10 mol%)
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Oxidant : Ag₂O (2 equiv)
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Solvent : DCM at 90°C for 12 h
Sulfonation to 1,1-Dioxide
The benzothiazole is oxidized to the sulfone using mCPBA (meta-chloroperbenzoic acid) in dichloromethane:
Yield : 85–92% (reported for analogous substrates).
Final Coupling and N-Methylation
Amide Bond Formation
The piperidine and benzothiazole subunits are coupled via a Buchwald-Hartwig amination or Ullmann-type coupling . A optimized procedure uses:
Conditions :
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Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (2 equiv)
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Solvent : Toluene at 110°C for 24 h
N-Methylation (Alternative Pathway)
If the piperidine amine is unmethylated in earlier steps, Eschweiler-Clarke methylation with formaldehyde and formic acid completes the synthesis:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
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Regioselectivity in Pyrazolo[1,5-a]pyrimidine Functionalization : Competing reactions at positions 5 and 7 necessitate careful control of stoichiometry and temperature.
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Sulfonation Over-Oxidation : Excessive mCPBA can degrade the benzothiazole ring; stepwise addition mitigates this.
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Catalyst Efficiency in Coupling : Ligand-free systems or nickel-based catalysts may reduce costs while maintaining yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. The compound's structure allows it to interfere with viral replication mechanisms. For instance, studies have shown that similar compounds can inhibit RNA viruses effectively by targeting viral polymerases and proteases .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer activities due to its ability to inhibit specific kinases involved in tumor growth. This compound may act as a selective protein inhibitor, disrupting pathways critical for cancer cell proliferation . In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly in the context of metabolic disorders and cancer. The benzothiazole component is known for its ability to bind to enzyme active sites, potentially leading to the development of novel therapeutic agents targeting specific enzymatic pathways .
Case Study 1: Antiviral Efficacy
A study published in 2021 explored the antiviral effects of pyrazolo[1,5-a]pyrimidine derivatives against influenza viruses. The results indicated that compounds with similar structural motifs could reduce viral titers significantly in vitro, highlighting the importance of the pyrazolo ring in antiviral activity .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer therapy, researchers evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on human breast cancer cells. The study found that certain derivatives led to apoptosis in these cells through the activation of caspase pathways. This suggests that modifications to the core structure can enhance cytotoxicity against cancer cells .
Summary of Key Findings
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antiviral Activity | Inhibition of viral replication | Significant reduction in viral titers |
| Anticancer Potential | Inhibition of kinase activity | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Binding to enzyme active sites | Potential for targeting metabolic pathways |
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs with shared pharmacophores or functional groups. Instead, the references focus on crystallographic software (SHELX and CCP4 ), which are tools for structural determination rather than sources of chemical or biological data. For example:
Limitations of Available Evidence
The provided materials lack:
Experimental Data: No binding affinities, IC50 values, or in vitro/in vivo efficacy for the compound.
Structural Analogues: No mention of compounds with similar pyrazolopyrimidine or benzothiazole motifs for comparison.
Pharmacological Context: No linkage to therapeutic targets (e.g., kinases, GPCRs) or disease models.
Recommendations for Further Research
To address these gaps, consult:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and how is its structural integrity confirmed?
- Synthesis : The compound’s pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of precursors under controlled conditions, followed by functionalization of the piperidine and benzothiazole moieties. Reaction optimization (e.g., catalysts, solvents, temperature) is critical for yield and purity .
- Structural Confirmation : Techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify hydrogen/carbon environments (e.g., aromatic protons at δ 8.87 ppm in pyridine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹) .
Q. What are the primary biological targets or activities associated with this compound?
- Enzyme Inhibition : Pyrazolo-pyrimidine derivatives often target kinases or phosphatases. For example, trifluoromethyl-substituted analogs show kinase inhibition .
- Anticancer Potential : Similar compounds exhibit cytotoxicity via apoptosis induction or cell cycle arrest .
- Neuropharmacological Effects : Structural analogs demonstrate activity in neurotransmitter modulation (e.g., acetylcholinesterase inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Catalysts : Use copper(I) bromide or cesium carbonate to facilitate coupling reactions (e.g., aryl-amine bond formation) .
- Solvent Systems : Polar aprotic solvents like DMSO improve solubility of intermediates .
- Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions in multi-step syntheses .
- Chromatographic Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) isolates pure products .
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence bioactivity?
- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Piperidine Substitutions : N-methylation reduces basicity, potentially improving blood-brain barrier penetration .
- Benzothiazole Modifications : The 1,1-dioxo group increases solubility and electron-withdrawing effects .
Q. What analytical strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Assay Standardization : Use reference compounds (e.g., SCH-420814 inhibitors) to calibrate activity measurements .
- Meta-Analysis : Compare data across studies with identical cell lines (e.g., MCF-7 for cytotoxicity) .
- Computational Modeling : Molecular docking to predict binding modes and explain potency variations .
Q. How can researchers validate target engagement in cellular models?
- Chemical Proteomics : Immobilized compound analogs pull down binding proteins from lysates .
- Kinase Profiling Panels : Test against recombinant kinases (e.g., EGFR, BRAF) to identify off-target effects .
- Gene Knockdown : siRNA-mediated silencing of suspected targets to confirm phenotype rescue .
Methodological Notes
- Contradiction Management : Cross-validate spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw simulations) to confirm assignments .
- Biological Replicates : Perform triplicate experiments with positive/negative controls (e.g., staurosporine for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
